

Dusquetide vs. Standard of Care: A Comparative Analysis of Efficacy in Oral Mucositis

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Compound of Interest

Compound Name: *Dusquetide*

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Oral mucositis (OM), a common and debilitating side effect of cancer therapy, presents a significant challenge in patient care. This guide provides a detailed comparison of **Dusquetide** (SGX942), an investigational Innate Defense Regulator (IDR), with established standard-of-care treatments for OM. We present a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical and clinical studies, to inform research and development in this critical area.

Executive Summary

Dusquetide offers a novel approach to managing OM by modulating the innate immune system. Unlike treatments that primarily address symptoms or provide a protective barrier, **Dusquetide** targets the underlying inflammatory processes. Clinical trial data suggests a potential for reducing the duration of severe oral mucositis (SOM). Standard treatments, such as Palifermin, Benzydamine Hydrochloride, and Photobiomodulation, have demonstrated varying degrees of efficacy in preventing or mitigating OM. This guide will delve into the quantitative data and experimental protocols to provide a clear comparison.

Comparative Efficacy of Oral Mucositis Treatments

The following table summarizes the quantitative data from key clinical trials evaluating the efficacy of **Dusquetide** and standard oral mucositis treatments in patients with head and neck cancer undergoing chemoradiation.

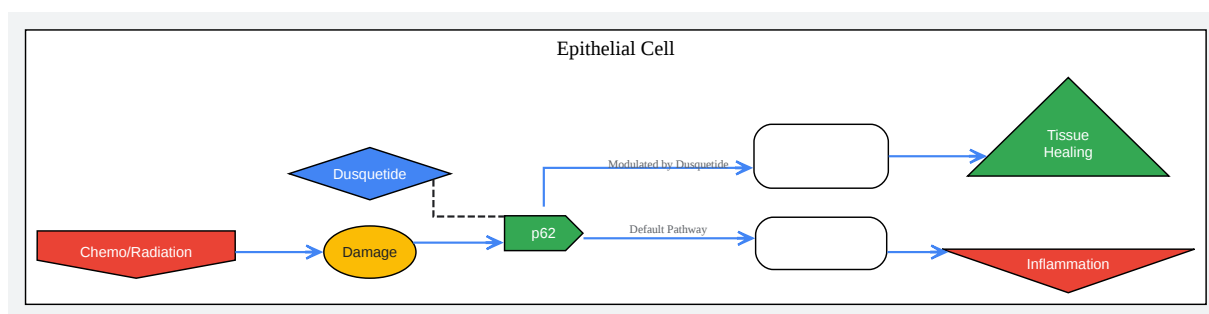
Treatment	Key Efficacy Endpoint	Dusquetide/ Treatment Group	Placebo/Control Group	p-value	Citation(s)
Dusquetide (SGX942)	Median Duration of Severe Oral Mucositis (SOM) (Phase 3 DOM-INNATE)	8 days	18 days	Not Statistically Significant	[1] [2] [3]
	Median Duration of SOM (Per-Protocol Population) (Phase 3 DOM-INNATE)	9 days	18 days	0.049	[1] [4]
	Median Duration of SOM (Phase 2)	9 days	18 days	0.099	[5] [6]
	Median Duration of SOM in high-risk patients (Phase 2)	10 days	30 days	0.04	[5]
Palifermin	Incidence of Severe Oral Mucositis (WHO Grade 3-4)	51%	67%	0.027	[7] [8] [9]

Median Duration of Severe Oral Mucositis	4.5 days	22 days	-	[7][8][9]	
Incidence of Severe Oral Mucositis (WHO Grade 3-4) in another trial	54%	69%	0.041	[10]	
Median Duration of Severe Oral Mucositis in another trial	5 days	26 days	-	[10]	
Benzydamine Hydrochloride	Frequency of Mucositis Grade ≥ 3	43.6%	78.6%	0.001	[11][12]
Reduction in Erythema and Ulceration (up to 5000 cGy)	~30% reduction	-	0.006	[13]	
Photobiomod ulation (PBM)	Incidence of Severe OM (Grade ≥ 3)	23%	Historical Control	-	[14]
Mean Oral Mucositis Weekly Questionnair e Score at 6 weeks	33.2	27.4	-	[15]	

Mechanism of Action

Dusquetide

Dusquetide is a first-in-class Innate Defense Regulator that modulates the innate immune response by binding to the intracellular adaptor protein p62 (sequestosome-1). This interaction is believed to re-route the signaling pathways involved in inflammation and tissue repair. Instead of a pro-inflammatory response, **Dusquetide** promotes an anti-inflammatory and pro-healing environment, which can mitigate the tissue damage caused by chemotherapy and radiation.



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Dusquetide's interaction with p62 shifts the cellular response from pro-inflammatory to anti-inflammatory and pro-healing pathways.

Standard Oral Mucositis Treatments

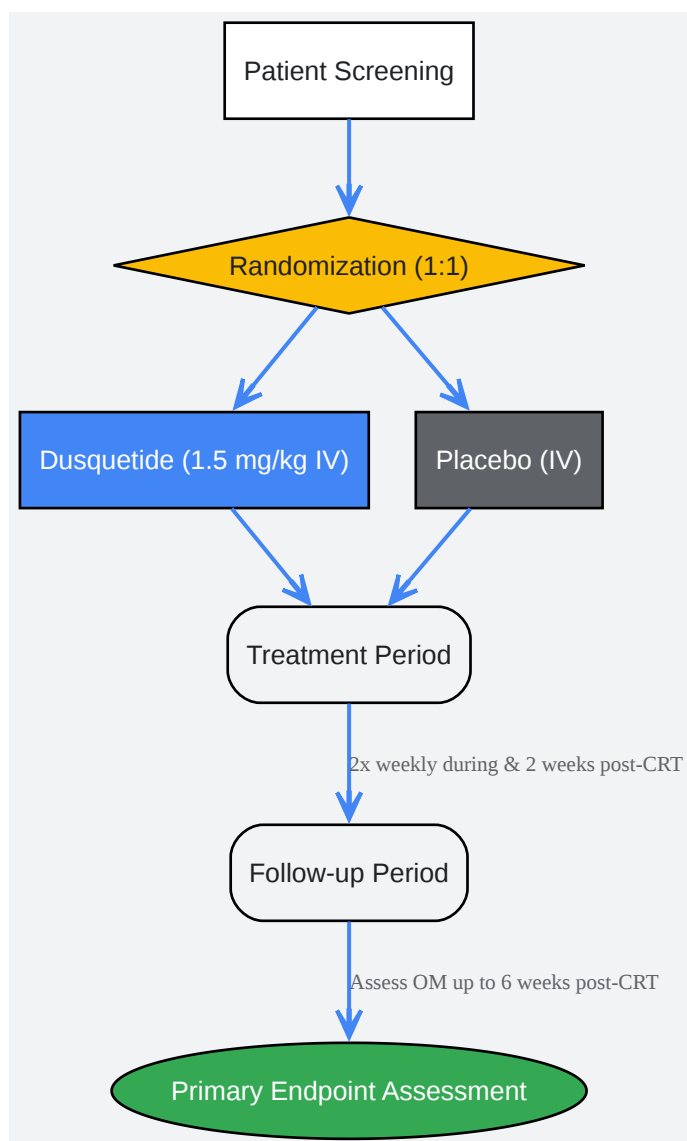
- Palifermin: A recombinant human keratinocyte growth factor (KGF) that stimulates the proliferation, differentiation, and migration of epithelial cells, thereby thickening the mucosal lining and making it more resistant to damage.
- Benzydamine Hydrochloride: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. It is thought to work by inhibiting the synthesis of pro-inflammatory cytokines.

- Caphosol: A supersaturated calcium phosphate rinse that lubricates the oral mucosa and is believed to restore the ionic balance of the saliva, promoting the healing of damaged tissues.
- Doxepin Rinse: A topical tricyclic antidepressant with analgesic properties that provides pain relief from oral mucositis.
- Oral Cryotherapy: The use of cold therapy (e.g., ice chips) to cause vasoconstriction in the oral cavity, which is thought to reduce the exposure of the mucosa to chemotherapeutic agents.
- Photobiomodulation (PBM): Also known as low-level laser therapy, PBM is thought to reduce inflammation, alleviate pain, and promote tissue regeneration by stimulating cellular activity.

Experimental Protocols

Dusquetide (SGX942) - Phase 3 DOM-INNATE Trial

- Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
- Patient Population: 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive concomitant chemoradiation.
- Intervention: Patients were randomized 1:1 to receive either **Dusquetide** (1.5 mg/kg) or a placebo. The treatment was administered as a 4-minute intravenous infusion twice a week during and for two weeks following the completion of chemoradiation.
- Primary Endpoint: The median duration of severe oral mucositis (SOM), defined as World Health Organization (WHO) Grade ≥ 3 . Oral mucositis was assessed at each treatment visit and for six weeks post-chemoradiation.



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Workflow of the Phase 3 DOM-INNATE clinical trial for **Dusquetide**.

Palifermin in Head and Neck Cancer

- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
- Patient Population: 186 patients with stage II to IVB carcinoma of the oral cavity, oropharynx, hypopharynx, or larynx undergoing postoperative radiochemotherapy.
- Intervention: Patients were randomized to receive either weekly Palifermin (120 µg/kg) or a placebo, starting 3 days before and continuing throughout radiochemotherapy.

- Primary Endpoint: The incidence of severe oral mucositis (WHO grades 3 to 4), with oral assessments performed twice weekly.

Benzydamine Hydrochloride Prophylaxis

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Patient Population: Patients with head and neck cancer receiving at least 50 Gy of radiation to the oral cavity and oropharyngeal areas.
- Intervention: Patients were randomized to receive either a 0.15% benzydamine oral rinse or a placebo. Subjects were instructed to rinse with 15 mL for 2 minutes, 4-8 times daily, before and during radiotherapy, and for 2 weeks after completion.
- Endpoints: Comparison of the highest grade of mucositis at the end of radiotherapy, the frequency of grade 2 or higher mucositis, and the time to onset of grade 2 mucositis.

Photobiomodulation (PBM) Therapy

- Study Design: A randomized, single-blind clinical trial.
- Patient Population: 53 patients with head and neck cancer undergoing multimodal treatments.
- Intervention: Patients were randomized to receive either PBM therapy or standard treatment. PBM was delivered three times per week throughout the radiation therapy period using both intraoral and extraoral systems.
- Endpoints: Evaluation of oral mucositis, pain, dysgeusia, hyposalivation, dry mouth, and trismus.

Conclusion

Dusquetide presents a promising, mechanistically distinct approach to the management of oral mucositis. While the Phase 3 DOM-INNATE trial did not meet its primary endpoint for statistical significance in the overall population, the clinically meaningful reduction in the duration of SOM, particularly in the per-protocol analysis, suggests biological activity that warrants further investigation.^{[1][4]} Standard treatments like Palifermin have demonstrated statistically

significant efficacy in reducing the incidence and duration of severe OM.[7][8][9][10] Other interventions such as Benzydamine hydrochloride and Photobiomodulation also show positive results in mitigating the severity of OM.[11][13][14] The choice of treatment will depend on a variety of factors, including the specific cancer therapy regimen, patient characteristics, and institutional protocols. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research into novel and more effective treatments for oral mucositis.

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